molecular formula C17H14N2O2 B13879476 3-(3-hydroxybenzyl)-1-phenylpyridazin-4(1H)-one

3-(3-hydroxybenzyl)-1-phenylpyridazin-4(1H)-one

Cat. No.: B13879476
M. Wt: 278.30 g/mol
InChI Key: ODDPLBWIRJJZPK-UHFFFAOYSA-N
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Description

3-(3-hydroxybenzyl)-1-phenylpyridazin-4(1H)-one is a heterocyclic compound that features a pyridazinone core with a hydroxybenzyl and phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxybenzyl)-1-phenylpyridazin-4(1H)-one typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, one common method involves the reaction of 3-hydroxybenzyl hydrazine with 1-phenyl-2,3-butanedione under reflux conditions in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxybenzyl)-1-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridazinone ring can be reduced to a dihydropyridazinone using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of 3-(3-formylbenzyl)-1-phenylpyridazin-4(1H)-one.

    Reduction: Formation of 3-(3-hydroxybenzyl)-1-phenyl-1,2-dihydropyridazin-4(1H)-one.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

3-(3-hydroxybenzyl)-1-phenylpyridazin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-hydroxybenzyl)-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzyl group can form hydrogen bonds with active site residues, while the pyridazinone core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxybenzyl alcohol
  • 1-phenylpyridazin-4(1H)-one
  • 3-(4-hydroxybenzyl)-1-phenylpyridazin-4(1H)-one

Uniqueness

3-(3-hydroxybenzyl)-1-phenylpyridazin-4(1H)-one is unique due to the presence of both a hydroxybenzyl and phenyl group on the pyridazinone core. This combination of substituents can enhance its binding affinity and specificity for certain biological targets compared to similar compounds.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

3-[(3-hydroxyphenyl)methyl]-1-phenylpyridazin-4-one

InChI

InChI=1S/C17H14N2O2/c20-15-8-4-5-13(11-15)12-16-17(21)9-10-19(18-16)14-6-2-1-3-7-14/h1-11,20H,12H2

InChI Key

ODDPLBWIRJJZPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)CC3=CC(=CC=C3)O

Origin of Product

United States

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